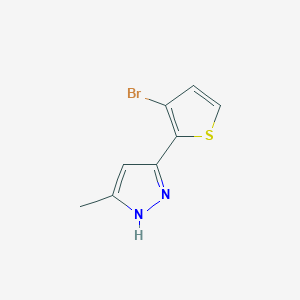

3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole

説明

3-(3-Bromothiophen-2-yl)-5-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a 3-bromothiophene moiety at position 3 and a methyl group at position 5. This compound’s structure combines electron-rich thiophene and pyrazole rings, making it a versatile scaffold for further functionalization. Its synthesis typically involves Suzuki cross-coupling reactions or condensation methods, as seen in related bromothiophene-pyrazole hybrids .

The bromine atom at the thiophene ring enhances electrophilic reactivity, enabling participation in palladium-catalyzed coupling reactions . The methyl group at position 5 of the pyrazole contributes to steric and electronic modulation, influencing both synthetic accessibility and biological activity . Crystal structure analyses of analogous compounds, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole, reveal planar geometries with intermolecular interactions stabilizing the lattice, which may correlate with solid-state reactivity .

特性

IUPAC Name |

3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-5-4-7(11-10-5)8-6(9)2-3-12-8/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPQHJVFILPYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=C(C=CS2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole typically involves the bromination of thiophene followed by the formation of the pyrazole ring. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method involves the Ullmann coupling reaction, where 3-bromothiophene is synthesized from thieno[3,2-b]thiophene using copper-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

化学反応の分析

Amide Formation Protocols

The compound is often synthesized via coupling reactions between thiophene carboxylic acid derivatives and pyrazole amines. Three primary protocols are reported:

Protection/Deprotection Strategies

Pyrazole amines are often protected during synthesis to improve reactivity:

-

BOC Protection : Di-tert-butyl dicarbonate is used to protect the pyrazole amine, enhancing stability during coupling reactions .

-

Deprotection : Removal of BOC groups via acidic conditions (e.g., 1N HCl) recovers the reactive amine group .

Amide Coupling

The reaction between thiophene carboxylic acid and pyrazole amines involves:

-

Activation of the carboxylic acid : Reagents like DCC or TiCl₄ facilitate the formation of an active intermediate (e.g., mixed anhydride).

-

Nucleophilic attack : The pyrazole amine attacks the activated carbonyl, forming the amide bond .

Electronic Effects

-

Bromine Substituent : The electron-withdrawing bromine on the thiophene ring enhances electrophilicity, facilitating substitution reactions.

-

Pyrazole Resonance : Resonance of the lone pairs on the pyrazole amine reduces reactivity, requiring activation (e.g., deprotonation or protection) for efficient coupling .

Suzuki–Miyaura Cross-Coupling

Arylated derivatives are synthesized via palladium-catalyzed coupling:

text5-Bromothiophene carboxamide → Arylated product (e.g., 9a) Conditions: Pd(0) catalyst, K₃PO₄, 1,4-dioxane [2][3].

Amide Hydrolysis

Under acidic conditions, the amide can hydrolyze to the carboxylic acid:

textAmide → Carboxylic acid + Amine Conditions: 1N HCl, aqueous workup [2].

Comparative Analysis of Substituent Effects

Structural and Physical Data

| Property | Value |

|---|---|

| Molecular formula | C₈H₇BrN₂S |

| Molecular weight | 243.13 g/mol |

| SMILES | CC1=CC(=NN1)C2=C(C=CS2)Br |

Reactivity Profile

-

Thiophene bromine : Susceptible to nucleophilic substitution.

-

Pyrazole amine : Requires activation for coupling (e.g., deprotonation or protection).

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit potent antimicrobial properties. For instance, studies have indicated that certain pyrazole derivatives can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 0.5 µg/mL, showcasing their potential as effective antimicrobial agents .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, some studies report that specific pyrazole derivatives can significantly reduce tumor growth in vivo models .

Anti-inflammatory Effects

Pyrazole compounds have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. Research indicates that certain derivatives exhibit comparable efficacy to traditional anti-inflammatory drugs like indomethacin, making them promising candidates for the treatment of inflammatory diseases .

Material Science

Electronic Properties

The incorporation of bromothiophene moieties into pyrazole structures enhances their electronic properties, making them suitable for applications in organic electronics. These compounds can be used as building blocks in the synthesis of organic semiconductors and photovoltaic materials, capitalizing on their unique electronic characteristics .

Optical Applications

The optical properties of pyrazole derivatives are also noteworthy. They are being investigated for their potential use in light-emitting devices and sensors due to their ability to absorb and emit light at specific wavelengths. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyrazole derivatives, including the bromothiophenyl-substituted variants, and evaluated their antimicrobial activity against various strains of bacteria. The results indicated that several compounds exhibited MIC values below 1 µg/mL against resistant strains, highlighting their potential as new antimicrobial agents.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.5 | MRSA |

| Compound B | 0.75 | Escherichia coli |

| Compound C | 1 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In a study focused on anticancer activity, several pyrazole derivatives were tested against human cancer cell lines. The results showed significant inhibition of cell viability at low concentrations.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 2 | HeLa |

| Compound E | 5 | MCF-7 |

| Compound F | 3 | A549 |

作用機序

The mechanism of action for 3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects .

類似化合物との比較

Key Observations:

- Electron-Deficient Groups : The trifluoromethyl group in 3-(5-bromo-2-thienyl)-1-methyl-5-CF₃-pyrazole significantly lowers the LUMO energy, enhancing reactivity in nucleophilic substitutions compared to the parent compound .

- Amino vs. Methyl Substituents: 5-Amino-3-methyl-1-phenylpyrazole exhibits stronger hydrogen-bonding capacity than the methyl-substituted analogue, correlating with its role in enzyme inhibition .

- Thiophene vs. Phenyl Rings : Bromothiophene derivatives show higher electrophilicity than bromophenyl analogues, facilitating cross-coupling reactions .

Electronic Properties and Reactivity

Density functional theory (DFT) studies on bromothiophene-pyrazole hybrids reveal distinct frontier molecular orbital (FMO) distributions. Reactivity descriptors such as ionization energy (8.9–9.5 eV) and chemical hardness (3.1–3.5 eV) indicate moderate electrophilicity, comparable to aryl-pyrazoles but lower than CF₃-substituted derivatives .

生物活性

3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of 3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole can be attributed to its interaction with various biological targets:

- Cell Signaling Pathways : Pyrazole derivatives often modulate key signaling pathways involved in cell growth and apoptosis. They may act as inhibitors or agonists of specific receptors, influencing downstream effects on cell proliferation and survival.

- Enzyme Inhibition : Many pyrazoles exhibit inhibitory effects on enzymes such as cyclooxygenases (COX), lipoxygenases, and various kinases, contributing to their anti-inflammatory and analgesic properties.

Pharmacological Properties

The pharmacological profile of 3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole includes:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Anti-inflammatory | Reduces inflammation in animal models comparable to standard anti-inflammatory drugs. |

| Antimicrobial | Demonstrates activity against both Gram-positive and Gram-negative bacteria. |

| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress. |

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to 3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole:

- Anticancer Activity : A study reported that similar pyrazole compounds exhibited significant cytotoxicity against breast cancer cells (MCF-7) through apoptosis induction mechanisms. The compounds were found to activate caspase pathways, leading to programmed cell death .

- Anti-inflammatory Effects : Research demonstrated that pyrazole derivatives reduced carrageenan-induced paw edema in rats, indicating strong anti-inflammatory properties. The compound showed comparable efficacy to indomethacin, a common non-steroidal anti-inflammatory drug (NSAID) .

- Antimicrobial Properties : A series of pyrazole compounds were tested against various bacterial strains, including E. coli and S. aureus. The results indicated that certain modifications on the pyrazole ring enhanced antimicrobial activity significantly .

Q & A

Q. What are the common synthetic strategies for preparing 3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole?

Methodological Answer: The synthesis typically involves a multi-step approach:

Claisen-Schmidt Condensation : Reacting a ketone (e.g., 3-bromothiophene-2-carbaldehyde) with a methyl-substituted acetylene or enolate to form a chalcone intermediate.

Cyclization with Hydrazines : Treating the chalcone with hydrazine derivatives (e.g., monomethylhydrazine) under reflux in polar solvents like ethanol or DMF. Phosphorus oxychloride (POCl₃) is often used to facilitate cyclization at elevated temperatures (120°C) .

Functionalization : Bromination or cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce additional substituents .

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| 1 | 3-Bromothiophene-2-carbaldehyde, KOH/EtOH, reflux | 75–85 | TLC, IR |

| 2 | NH₂NH₂·HCl, POCl₃, 120°C | 60–70 | ¹H NMR, ¹³C NMR, HRMS |

Q. How is the structural identity of 3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole confirmed post-synthesis?

Methodological Answer: Key characterization techniques include:

- ¹H/¹³C NMR :

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 256.98 for C₈H₇BrN₂S) .

- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and N-H (~3200 cm⁻¹) .

Advanced Questions

Q. How can researchers optimize low yields in cross-coupling reactions involving this compound?

Methodological Answer: Low yields in Suzuki-Miyaura or Buchwald-Hartwig reactions may arise from:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for bromothiophene coupling.

- Solvent/Base Systems : DMF/H₂O mixtures with K₃PO₄ enhance solubility and reactivity .

- Temperature Control : Reactions at 80–100°C improve conversion rates.

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates pure products .

Q. Example Optimization Table :

| Condition | Catalyst | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| Standard | Pd(PPh₃)₄ | DMF/H₂O | K₃PO₄ | 45 |

| Optimized | PdCl₂(dppf) | Toluene/EtOH | Cs₂CO₃ | 72 |

Q. How should researchers address tautomerism-related inconsistencies in NMR data for pyrazole derivatives?

Methodological Answer: Pyrazole tautomerism (1H vs. 2H forms) can lead to split peaks or unexpected shifts:

Q. What strategies are effective for designing bioactive derivatives of this compound?

Methodological Answer:

- Substituent Engineering :

- Structure-Activity Relationship (SAR) :

Q. Example SAR Table :

| Derivative | Substituent | IC₅₀ (μM) | Target |

|---|---|---|---|

| A | 4-CF₃ | 0.12 | Kinase X |

| B | 4-Ph | 1.8 | Kinase X |

Q. How can contradictory biological activity data be resolved for structurally similar derivatives?

Methodological Answer:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。